molecular formula C15H18N4O4S B6562095 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 921821-65-0

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6562095
CAS No.: 921821-65-0
M. Wt: 350.4 g/mol
InChI Key: BUXAMRWLFGGBGL-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is an organic compound primarily used in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Imidazole Ring: : This is achieved by the reaction of an appropriate aldehyde with glyoxal in the presence of ammonia.

  • Attachment of Carbamoylmethyl Group: : The imidazole is further reacted with a chloroacetamide derivative under basic conditions to introduce the carbamoylmethyl group.

  • Introduction of the Sulfanyl Group: : Thiolation is done using an appropriate thiol derivative.

  • Final Coupling: : The methoxyphenyl group is introduced using a suitable acylation reaction.

Industrial Production Methods

Industrial production involves scaling up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Catalysts and automated systems are often employed to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using reagents like PCC or KMnO4.

  • Reduction: : Reduction of the carbonyl groups can be achieved using agents like NaBH4 or LiAlH4.

  • Substitution: : The imidazole ring is susceptible to various nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

  • Reduction: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation: : Formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications:

  • Chemistry: : Used as a ligand in coordination chemistry and catalyst in organic reactions.

  • Biology: : Functions as a molecular probe for studying enzyme mechanisms.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of advanced materials and coatings.

Mechanism of Action

The compound interacts with molecular targets through its imidazole and acetamide groups. The sulfanyl and hydroxymethyl groups contribute to its reactivity and binding affinity. The exact pathways often involve:

  • Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.

  • Signal Modulation: : Affecting cellular signaling pathways through interaction with receptors or other proteins.

Comparison with Similar Compounds

Similar compounds include derivatives of imidazole and acetamide groups. 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and reactivity profile.

List of Similar Compounds

  • 2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • N-(2-methoxyphenyl)-2-{[1-(methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • 2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

There you go! Anything else you need to know about this fascinating compound?

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-12-5-3-2-4-11(12)18-14(22)9-24-15-17-6-10(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXAMRWLFGGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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